molecular formula C12H12F3NO B7624208 N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B7624208
M. Wt: 243.22 g/mol
InChI Key: LDWSHYSQMNWOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structure and Crystallography :

    • The crystal structure of related compounds often involves specific orientations and conformations of substituents around the cyclopropane ring. For example, certain compounds show the propenyl and carboxamide substituents lying on the same side of the cyclopropane ring plane, indicating specific spatial arrangements that might be relevant for its reactivity and interactions (Yan & Liu, 2007).
  • Biological and Chemical Activity :

    • Some derivatives of cyclopropanecarboxamides have been found to inhibit NF-kappaB and AP-1 gene expression. This is significant for therapeutic applications as these transcription factors are involved in inflammatory and immune responses. The structure-activity relationship studies of these compounds might provide insights into improving oral bioavailability and biological efficacy (Palanki et al., 2000).
    • Cyclopropanecarboxamides related to cis-permethrin have been synthesized and evaluated for larvicidal properties against mosquito larvae. This suggests potential applications in pest control and public health (Taylor et al., 1998).
  • Pharmaceutical Applications :

    • Conformationally restricted analogs of milnacipran, which is based on the cyclopropane structure, have been synthesized. These compounds are noncompetitive NMDA receptor antagonists and have implications for treating neurological conditions (Shuto et al., 1996).
  • Material Science and Engineering :

    • Novel polyamides derived from aromatic diamines with trifluoromethyl pendent groups (related to the compound ) have been synthesized. These materials exhibit outstanding solubility, thermal stability, and electrical properties, making them suitable for advanced microelectronic applications (Li et al., 2009).

Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-16-11(17)10-6-9(10)7-2-4-8(5-3-7)12(13,14)15/h2-5,9-10H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWSHYSQMNWOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Reactant of Route 3
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.